3-(4-bromo-1H-indol-3-yl)-3-oxopropanenitrile
Overview
Description
3-(4-Bromo-1H-indol-3-yl)-3-oxopropanenitrile is an organic compound with the chemical formula C10H7BrN2O2. It is a colorless crystalline solid that is soluble in polar solvents. This compound is used in research and development for a variety of purposes, including as a precursor for the synthesis of other compounds, as a reagent in organic synthesis, and as a fluorescent label for biological assays.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
3-(1H-Indol-3-yl)-3-oxopropanenitrile serves as a precursor for synthesizing various heterocyclic compounds. Researchers have explored its reactivity and synthetic importance, focusing on methods to derive different heterocyclic compounds. This includes advancements in the synthesis of these compounds, highlighting its role as a versatile building block in organic chemistry (Fadda et al., 2014).
Multicomponent Reactions
The compound has been utilized in multicomponent reactions to create highly functionalized 6-(indol-3-yl)-4H-pyrans. An efficient approach involves reacting 3-indolyl-3-oxopropanenitriles with dialkyl acetylenedicarboxylates and isocyanides under mild conditions, resulting in moderate to good yields of the desired products (Song et al., 2014).
Tandem Process for Hybrid Heterocycles
A novel one-pot, four-component reaction employing 3-(1H-indol-3-yl)-3-oxopropanenitriles along with other reagents has been developed to synthesize indole–cycloalkyl[b]pyridine-3-carbonitrile hybrids. This process, involving a six-step tandem sequence, results in the formation of structurally complex heterocycles in excellent yields, showcasing the compound's utility in generating new molecular architectures (Muthu et al., 2018).
Development of Fluorescent Materials
Research has been conducted on the rhodium-catalyzed oxidative annulation reactions of 3-(1H-indol-3-yl)-3-oxopropanenitriles with internal alkynes. This led to the synthesis of substituted carbazoles and 4H-oxepino[2,3,4,5-def]carbazoles. Some of these carbazole derivatives exhibit intense fluorescence in solid state, indicating potential applications in materials science (Zhou et al., 2017).
properties
IUPAC Name |
3-(4-bromo-1H-indol-3-yl)-3-oxopropanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrN2O/c12-8-2-1-3-9-11(8)7(6-14-9)10(15)4-5-13/h1-3,6,14H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHTCCMFNVUPUAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)C(=CN2)C(=O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-bromo-1H-indol-3-yl)-3-oxopropanenitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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